Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate
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Overview
Description
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate is a complex organic compound with a molecular formula of C7H12N4O4S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate typically involves the reaction of 6-amino-1,3-dimethyluracil with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 7-Amino-5-(2-bromophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90008-93-8 |
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Molecular Formula |
C7H11N3O5S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
methyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonate |
InChI |
InChI=1S/C7H11N3O5S/c1-9-5(8)4(16(13,14)15-3)6(11)10(2)7(9)12/h8H2,1-3H3 |
InChI Key |
JTVZSQISPZITFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)OC)N |
Origin of Product |
United States |
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